molecular formula C51H72N4O11 B8087035 PROTAC RAR Degrader-1

PROTAC RAR Degrader-1

Cat. No.: B8087035
M. Wt: 917.1 g/mol
InChI Key: ZAOSGDCLGNWLSI-ACALULJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC RAR Degrader-1 is a compound designed to target and degrade retinoic acid receptors (RARs) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand that binds to the retinoic acid receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1). By bringing the retinoic acid receptor and the E3 ubiquitin ligase into close proximity, this compound facilitates the ubiquitination and subsequent degradation of the retinoic acid receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC RAR Degrader-1 involves several key steps:

    Synthesis of the Retinoic Acid Receptor Ligand: This step involves the preparation of a ligand that specifically binds to the retinoic acid receptor.

    Synthesis of the E3 Ligase Ligand: This step involves the preparation of a ligand that binds to the E3 ubiquitin ligase, cIAP1.

    Linker Attachment: The two ligands are connected via a linker, which is typically synthesized through a series of organic reactions involving amide bond formation, esterification, or other coupling reactions.

    Final Assembly: The final compound is assembled by linking the retinoic acid receptor ligand and the E3 ligase ligand through the linker

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing purification techniques such as chromatography and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PROTAC RAR Degrader-1 has a wide range of scientific research applications:

    Chemistry: Used as a chemical probe to study the degradation of retinoic acid receptors and the ubiquitin-proteasome system.

    Biology: Employed in cellular studies to investigate the role of retinoic acid receptors in various biological processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated retinoic acid receptor signaling, such as certain cancers and skin disorders.

    Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets

Mechanism of Action

PROTAC RAR Degrader-1 exerts its effects through the following mechanism:

Comparison with Similar Compounds

    PROTAC BRD4 Degrader-1: Targets bromodomain-containing protein 4 (BRD4) for degradation.

    PROTAC BET Degrader-1: Targets bromodomain and extra-terminal (BET) proteins for degradation.

    PROTAC AR Degrader-1: Targets androgen receptors (AR) for degradation

Uniqueness: PROTAC RAR Degrader-1 is unique in its specific targeting of retinoic acid receptors, which are involved in a wide range of biological processes and diseases. Its ability to selectively degrade retinoic acid receptors makes it a valuable tool for studying retinoic acid receptor biology and for developing targeted therapies .

Properties

IUPAC Name

2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOSGDCLGNWLSI-ACALULJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H72N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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